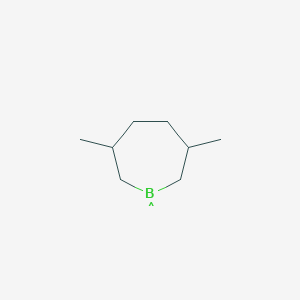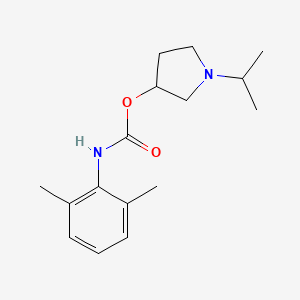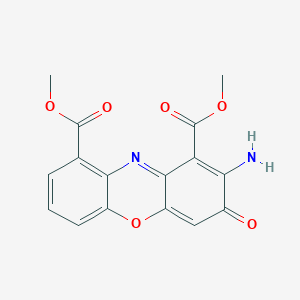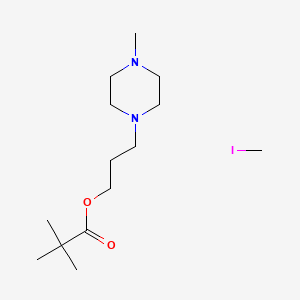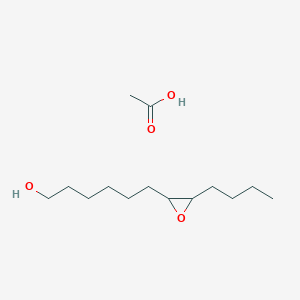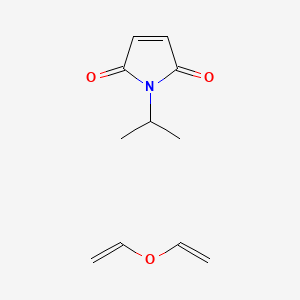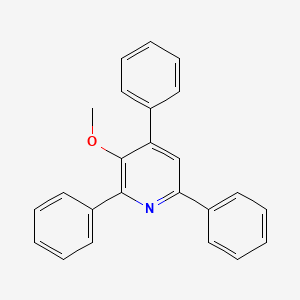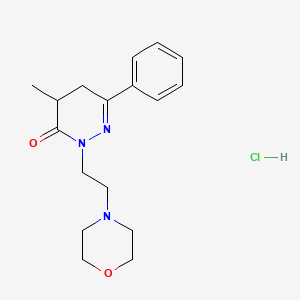![molecular formula C13H24ClN5 B14675765 6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine CAS No. 34039-71-9](/img/structure/B14675765.png)
6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine is a chemical compound with the molecular formula C13H24ClN5 and a molecular weight of 285.816 . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of 6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine involves the reaction of appropriate amines with triazine derivatives. One common method includes the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 1,1-dimethylpropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf and grassy weeds in various crops.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Analytical Chemistry: It is used in the development of sensors and detection systems for various analytes.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of plants, leading to the disruption of electron transport and ultimately causing plant death . The exact molecular pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:
The uniqueness of 6-Chloro-N,N’-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine lies in its specific substituents, which can influence its chemical properties and biological activities.
Properties
CAS No. |
34039-71-9 |
|---|---|
Molecular Formula |
C13H24ClN5 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-bis(2-methylbutan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H24ClN5/c1-7-12(3,4)18-10-15-9(14)16-11(17-10)19-13(5,6)8-2/h7-8H2,1-6H3,(H2,15,16,17,18,19) |
InChI Key |
SPRRQTAXTOUPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


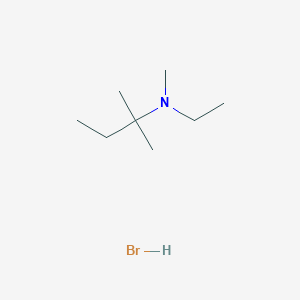
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
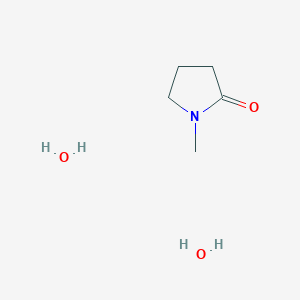
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
